rac-Clopidogrel-MP Endo Derivative-13C,d3
Overview
Description
“rac-Clopidogrel-MP Endo Derivative-13C,d3” is a labelled analogue of Clopidogrel-MP Endo Derivative . It is a Clopidogrel derivative . Clopidogrel is an antiplatelet medication used to reduce the risk of heart disease and stroke in those at high risk .
Synthesis Analysis
The synthesis of “this compound” involves the incorporation of stable heavy isotopes of hydrogen, carbon, and other elements into the drug molecules . This process is largely used as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of “this compound” is C25H26ClNO6S . The molecular weight is 508.0 g/mol . The IUPAC name is 2- [1- [1- (2-chlorophenyl)-2-methoxy-2-oxoethyl]-4- [2-oxo-2- [3- (trideuterio (1 13 C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2 H -pyridin-5-yl]acetic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 508.0 g/mol , a XLogP3-AA of 1.5 , a hydrogen bond donor count of 1 , a hydrogen bond acceptor count of 8 , a rotatable bond count of 11 , an exact mass of 507.1391215 g/mol , a monoisotopic mass of 507.1391215 g/mol , a topological polar surface area of 118 Ų , a heavy atom count of 34 , a formal charge of 0 , and a complexity of 775 .Scientific Research Applications
Key Building Block in Synthesis
One of the primary applications of rac-Clopidogrel-MP Endo Derivative-13C,d3 is in the synthesis of labelled racemic Clopidogrel. A study by Burgos et al. (2000) utilized directed ortho-lithiation to form [benzene-U-13C]-2-chlorobenzaldehyde, a critical building block for the preparation of labelled racemic Clopidogrel, [benzene-U-13C]-rac-SR25990C (Burgos, Herbert, & Simpson, 2000).
Analytical and Pharmacokinetic Studies
Analytical methods have been developed for quantifying clopidogrel metabolites, providing valuable insights into their pharmacokinetics. For instance, Furlong et al. (2013) developed a sensitive and reliable HPLC-MS/MS assay for quantifying four diastereomeric and chemically reactive thiol metabolites of clopidogrel in human plasma, two of which are pharmacologically active (Furlong et al., 2013).
Drug-Drug Interaction Studies
Research has also focused on studying the drug-drug interactions involving clopidogrel and its metabolites. Wu et al. (2013) aimed to determine the impact of rabeprazole on the antiplatelet efficacy of clopidogrel in healthy Chinese volunteers, finding no significant differences in mean plasma concentration–time curves of clopidogrel and its metabolites (Wu et al., 2013).
Clopidogrel Metabolite Stability
The stability of clopidogrel's active metabolites is a critical aspect of its pharmacological profile. Takahashi et al. (2008) addressed this by developing a quantitative method for the determination of clopidogrel active metabolite in human plasma using LC-MS/MS (Takahashi et al., 2008).
Pharmacogenomic Approach
A pharmacogenomic approach to clopidogrel therapy has been explored to improve clinical outcomes. The PHARMCLO trial evaluated whether selecting antiplatelet therapy based on a patient's genetic and clinical characteristics leads to better outcomes than the standard of care (Notarangelo et al., 2018).
Mechanism of Action
Target of Action
It is a labelled derivative of clopidogrel , which is known to primarily target and inhibit the platelet P2Y12 receptor, a key player in platelet aggregation and clot formation .
Mode of Action
As a derivative of Clopidogrel, it is likely to share a similar mode of action. Clopidogrel is a prodrug that requires metabolic activation. It inhibits platelet aggregation by irreversibly modifying the P2Y12 receptor, thus preventing signal transduction and platelet activation .
Biochemical Pathways
As a derivative of clopidogrel, it is expected to impact the platelet activation pathway by inhibiting the p2y12 receptor, thereby reducing platelet aggregation and clot formation .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
As a derivative of clopidogrel, it is likely to result in reduced platelet aggregation and clot formation, potentially leading to a decreased risk of thrombotic events .
Action Environment
It is generally known that factors such as ph, temperature, and the presence of other substances can influence the stability and efficacy of pharmaceutical compounds .
Properties
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-KQORAOOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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